2-(丙-2-炔-1-氧基)苯胺

描述

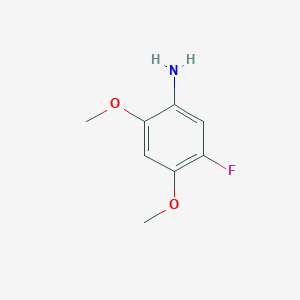

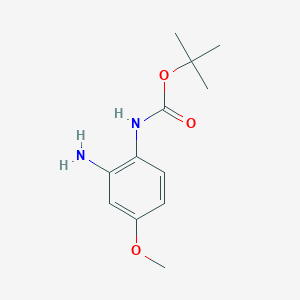

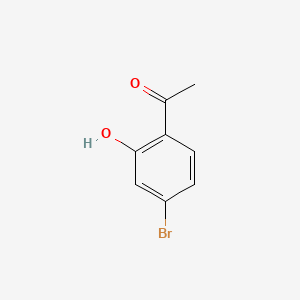

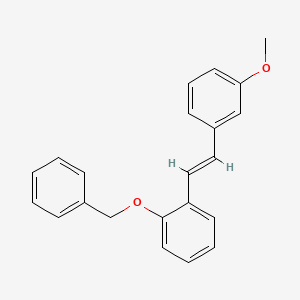

2-(Prop-2-yn-1-yloxy)aniline is a chemical compound that is part of a broader class of aniline derivatives. Aniline itself is an aromatic amine, and its derivatives are widely used in the chemical industry for the synthesis of polymers, dyes, pharmaceuticals, and other organic compounds. The prop-2-yn-1-yloxy substituent indicates the presence of a propargyl ether group attached to the aniline, which can significantly alter the chemical and physical properties of the molecule.

Synthesis Analysis

The synthesis of compounds related to 2-(prop-2-yn-1-yloxy)aniline can be achieved through various methods. For instance, the oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines has been developed using visible light and molecular oxygen without the need for an external photosensitizer, yielding formamides in good yields under mild conditions . Additionally, palladium-catalyzed heteroannulations of 2-(2-propynyl)aniline with aryl iodides have been used to synthesize 2-arylmethylindoles, demonstrating the versatility of the propargyl aniline derivatives in organic synthesis .

Molecular Structure Analysis

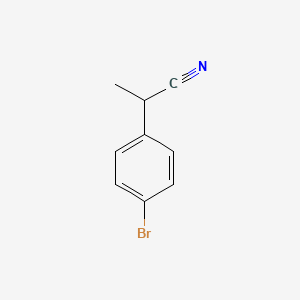

The molecular structure of related compounds, such as N-cyano-N-prop-2-ynyl-aniline, has been studied, revealing that the propynyl group does not form the expected dominant intermolecular interaction but only a very long and distorted contact to the cyano acceptor . This suggests that the propargyl ether group in 2-(prop-2-yn-1-yloxy)aniline may also influence the molecule's intermolecular interactions and crystal structure.

Chemical Reactions Analysis

The chemical reactivity of aniline derivatives is significantly influenced by substituents on the aromatic ring or the nitrogen atom. For example, the presence of a propargyl group can facilitate the formation of indoles through palladium-catalyzed reactions . Moreover, the introduction of substituents can also direct the site of C-H bond amination, as seen with 2-(pyridin-2-yl)aniline .

Physical and Chemical Properties Analysis

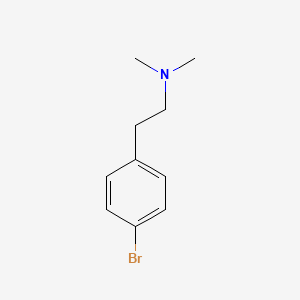

The physical and chemical properties of aniline derivatives are greatly affected by their substituents. For instance, the introduction of a substituent into the aniline aromatic ring can significantly improve solubility in organic solvents, affect the morphology of polymers derived from these compounds, and alter their electrochemical properties . The electrical conductivity and band gap of these materials can also be tuned by varying the concentration of the substituted aniline in the copolymer mixture .

科学研究应用

合成与生物学评估

一项专注于合成(丙-2-炔氧基)苯及其衍生物的研究,包括苯胺变体,发现这些化合物可以以良好的收率合成。具体而言,使用炔丙基溴、K2CO3 和丙酮合成了 2-(丙-2-炔-1-氧基)苯胺。该研究还评估了合成化合物的抗菌、抗脲酶和 NO 清除活性,揭示了潜在的抗脲酶和抗菌作用 (Batool 等,2014)。

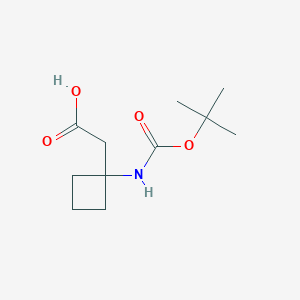

化学氧化共聚

另一项研究探索了苯胺与邻烷氧基磺化苯胺的化学氧化共聚,得到水溶性和自掺杂的聚苯胺衍生物。此过程涉及在 H2SO4 酸性介质中使用苯胺衍生物和过硫酸铵。所得共聚物表现出改变的电导率和增强的水溶性,表明 2-(丙-2-炔-1-氧基)苯胺在聚合物合成中的用途 (Prévost 等,1999)。

可见光诱导氧化甲酰化

2017 年的一项研究证明了在没有外部光敏剂的情况下,使用分子氧对 N-烷基-N-(丙-2-炔-1-基)苯胺进行可见光诱导氧化甲酰化。这种方法提供了一种形成相应甲酰胺的有效途径,其中起始原料和产物充当光敏剂。这项研究有助于理解涉及 2-(丙-2-炔-1-氧基)苯胺衍生物的光化学反应 (Ji 等,2017)。

安全和危害

The safety information for 2-(Prop-2-yn-1-yloxy)aniline includes several hazard statements such as H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

未来方向

The future directions for 2-(Prop-2-yn-1-yloxy)aniline could involve further exploration of its reactivity and potential applications. For instance, the visible-light-induced oxidative formylation reaction could be further optimized and applied to the synthesis of other compounds . Additionally, the compound’s potential antiurease and antibacterial effects could be investigated .

属性

IUPAC Name |

2-prop-2-ynoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-2-7-11-9-6-4-3-5-8(9)10/h1,3-6H,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGLRUYXGNMDDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444601 | |

| Record name | 2-[(Prop-2-yn-1-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Prop-2-yn-1-yloxy)aniline | |

CAS RN |

52536-39-7 | |

| Record name | 2-[(Prop-2-yn-1-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thieno[2,3-C]pyridine-2-carbaldehyde](/img/structure/B1278127.png)